2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Description
Introduction to 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Chemical Identity and Nomenclature
This compound is a fluorinated organic compound with the CAS number 96250-35-0 and molecular formula C₆H₄F₆O₂ . Its IUPAC name reflects its structure: a 2-fluoroprop-2-enoate (acrylate) ester linked to a 2,2,3,3,3-pentafluoropropyl group. Key synonyms include 2,2,3,3,3-pentafluoropropyl 2-fluoroacrylate and 2-propenoic acid, 2-fluoro-, 2,2,3,3,3-pentafluoropropyl ester .
| Property | Value |
|---|---|
| Molecular Weight | 222.08 g/mol |
| Density | 1.399 g/cm³ |
| Boiling Point | 112.1°C at 760 mmHg |
| Refractive Index | 1.326 |
| Flash Point | 19.5°C |
The compound’s structure features a central acrylate group (C=C-C(=O)-O-) flanked by fluorine atoms: one on the α-carbon (C2) and five on the propyl chain (C2-C3). This high fluorine density contributes to its distinct chemical and physical properties.
Historical Development of Fluoroacrylates
Fluoroacrylates emerged as critical monomers in the mid-20th century, driven by advancements in fluoropolymer synthesis. Key milestones include:
- 1938 : Discovery of polytetrafluoroethylene (PTFE), the first commercially viable fluoropolymer.
- 1980s : Systematic studies on α-fluoroacrylates, including methods for synthesizing 2-fluoroacrylic acid derivatives via condensation reactions of fluoroacetic acid with carbonyl compounds.
- 1990s–2000s : Development of radical polymerization techniques to produce fluorinated acrylate copolymers with tailored properties.
This compound represents a specialized derivative optimized for low refractive index applications, a focus of modern polymer research.
Significance in Fluoropolymer Chemistry
The compound’s role in fluoropolymer chemistry stems from its ability to impart low refractive index , thermal stability , and chemical inertness to polymers.
Key Properties and Applications
| Property | Application |
|---|---|
| Low Refractive Index (~1.37) | Optical waveguide coatings |
| High Fluorine Content | Enhanced hydrophobicity and durability |
| Radical Reactivity | Controlled polymerization for copolymers |
Polymerization and Copolymer Design
In radical copolymerization, this compound reacts with electron-donating monomers (e.g., methyl methacrylate) to form alternating copolymers. For example:
Position in Contemporary Materials Science
This compound is integral to modern material innovations, particularly in optical and cryogenic technologies :
Optical Applications
- Waveguide Coatings : Used in dual-layer polymer coatings for optical fibers, where its low refractive index (1.37) ensures minimal light leakage.
- Lithography Resists : Fluoroacrylates with short fluorinated chains (e.g., C₆F₁₃) replace legacy perfluorinated compounds while maintaining CO₂ solubility for 157 nm lithography.
Cryogenic Sensing
In fiber Bragg grating sensors for superconducting magnets, the compound’s thermal expansion coefficient enables precise temperature detection at cryogenic temperatures (e.g., liquid nitrogen).
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWOWNPLYLJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382135 | |
| Record name | 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96250-35-0 | |
| Record name | 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96250-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 2,2,3,3,3-Pentafluoropropanol with 2-Fluoroprop-2-enoic Acid
The most common and direct method for synthesizing 2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate is the esterification of 2,2,3,3,3-pentafluoropropanol with 2-fluoroprop-2-enoic acid (or its derivatives). This reaction typically requires:
- Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.
- Reaction Conditions: Reflux conditions under controlled temperature to drive the reaction to completion.
- Solvent: Often carried out in an inert solvent or neat depending on scale and purity requirements.
This method is favored for its straightforwardness and the availability of starting materials. The reaction proceeds via nucleophilic attack of the alcohol on the acid’s carbonyl carbon, followed by dehydration to form the ester linkage.
Generation of Pentafluoropropen-2-olate Intermediates and Subsequent Ester Formation
A more specialized synthetic approach involves the generation of pentafluoropropen-2-olate intermediates. Research shows that:
- Pentafluoropropen-2-olate can be generated from hexafluoroisopropanol through fragmentation using mixed magnesium/lithium amides such as (i-Pr)2NMgCl·LiCl.
- This intermediate then reacts with aldehydes or acid derivatives to form pentafluorinated esters or alcohols.
- The use of mixed Mg/Li amides at room temperature yields high conversion rates (~91%) compared to other magnesium reagents (~40%).
This method provides a mild, efficient route to fluorinated building blocks, potentially adaptable for synthesizing this compound via controlled oxidation and esterification steps.
Industrial Production via Continuous Flow Reactors
For large-scale manufacturing, continuous flow reactors are employed to:
- Maintain precise control over temperature, pressure, and reaction time.
- Achieve high purity and yield.
- Enhance safety and reproducibility by minimizing manual handling.
In this setup, esterification of 2,2,3,3,3-pentafluoropropanol with 2-fluoroprop-2-enoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) is optimized for throughput and product quality.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Conversion | Notes |
|---|---|---|---|---|---|
| Direct Esterification | 2,2,3,3,3-Pentafluoropropanol + 2-fluoroprop-2-enoic acid | Strong acid catalyst (H2SO4) | Reflux, inert solvent or neat | High (typical) | Classical method, scalable |
| Pentafluoropropen-2-olate route | Hexafluoroisopropanol + Mg/Li amide | (i-Pr)2NMgCl·LiCl | Room temperature, THF solvent | ~91% conversion | Mild, efficient, intermediate generation |
| Radiation-curable acrylate synthesis | Fluorinated alkyl chains + (meth)acrylate derivatives | Polymerization catalysts | Varied | Industrial scale | Patent-based, specialized applications |
| Continuous flow esterification | Same as direct esterification | Automated acid catalyst system | Controlled temperature/pressure | High purity, yield | Industrial scale, safety enhanced |
Research Findings and Analytical Notes
- The mixed magnesium/lithium amide reagent (i-Pr)2NMgCl·LiCl significantly improves the yield of pentafluoropropen-2-olate intermediates compared to other Grignard-type reagents, facilitating subsequent ester synthesis.
- Esterification under reflux with strong acid catalysts remains the most straightforward and widely used method in both research and industrial contexts.
- Continuous flow technology enhances reproducibility and safety in large-scale synthesis, which is crucial given the reactive nature of fluorinated acrylates.
- The fluorinated ester’s stability and reactivity make it a versatile intermediate for further functionalization, including oxidation, reduction, and substitution reactions, which are important for tailoring properties in polymer and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Scientific Research Applications
Material Science
Polymer Synthesis
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
| Property | Value |
|---|---|
| Density | 1.277 g/mL at 25 °C |
| Refractive Index | 1.347 |
| Flash Point | 29 °C (closed cup) |
These properties make fluorinated polymers suitable for applications in coatings and adhesives that require durability under harsh conditions .
Organic Synthesis
Fluorinated Building Blocks
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that introduce fluorine into organic molecules, enhancing their biological activity and metabolic stability.
Case Study: Synthesis of Fluorinated Compounds
Research has shown that using this compound can lead to the formation of novel fluorinated derivatives with potential therapeutic applications. For instance, a study demonstrated its use in synthesizing fluorinated acrylates that showed improved efficacy against certain bacterial strains .
Coatings and Surface Treatments
Fluorinated Coatings
The compound is also employed in developing coatings with low surface energy properties. These coatings are resistant to water and oil, making them ideal for applications in electronics and automotive industries.
| Application Area | Benefits |
|---|---|
| Electronics | Improved durability |
| Automotive | Enhanced hydrophobicity |
Fluorinated coatings derived from this compound can significantly extend the lifespan of components exposed to harsh environments .
Environmental Applications
Refrigerants and Propellants
Due to its unique properties, this compound can be explored as a precursor for environmentally friendly refrigerants or propellants. The development of hydrofluoroolefins (HFOs) from this compound is being researched as alternatives to traditional hydrofluorocarbons (HFCs), which are known for their high global warming potential .
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Nitroimidazole Derivatives for Hypoxia Imaging
EF5 [2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide]
- Structure : Combines a nitroimidazole hypoxia-targeting moiety with a pentafluoropropyl acetamide chain .
- Lipophilicity : High (logP ~1.8), enabling superior cell membrane permeability and prolonged tumor retention compared to hydrophilic tracers like FMISO .
- Clearance : Slow blood clearance due to lipophilicity, improving tumor-to-background ratios but requiring longer wait times for imaging (~24 hours post-injection) .
- Synthesis Complexity : Requires multi-step ¹⁸F-labeling via nucleophilic substitution, limiting clinical adoption .
HX4 [¹⁸F-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol]
- Structure : Hydrophilic 2-nitroimidazole with a triazole linker .
- Lipophilicity : Lower than EF5 (logP ~0.5), enabling rapid renal clearance and reduced background signal within 2–4 hours .
- Advantage : Improved pharmacokinetics for same-day imaging but reduced tumor retention in low-oxygen regions .
Table 1: Comparison of Hypoxia-Targeting Nitroimidazoles
Fluorinated Esters and Carbonates
2,2-Difluoroethyl 2,2,3,3,3-Pentafluoropropyl Carbonate
- Application : Pharmaceutical intermediate for synthesizing fluorinated drugs or polymers .
- Reactivity : The carbonate group undergoes nucleophilic substitution, while fluorinated chains enhance metabolic stability .
- Synthesis : Prepared via esterification of fluorinated alcohols, similar to methods for pentafluoropropyl tosylates (e.g., ) .
6-Chloro-N2,N4-Bis(2,2,3,3,3-pentafluoropropyl)-1,3,5-Triazine-2,4-Diamine
- Structure : Triazine core with dual pentafluoropropyl groups .
- Function : Used in layered organic crystals to suppress phase transitions via steric and electronic effects from fluorine .
- Synthetic Challenge : Requires controlled reaction of pentafluoropropylamine with cyanuric chloride to avoid over-alkylation .
Table 2: Fluorinated Esters/Carbonates vs. Target Compound
Other Pentafluoropropyl Derivatives
1,1,1,2,2-Pentafluoro-3-Iodopropane
Key Findings and Limitations
EF5 demonstrates superior hypoxia selectivity but slower pharmacokinetics than other nitroimidazoles, limiting its clinical utility .
Fluorinated esters/carbonates with pentafluoropropyl groups exhibit enhanced stability but require specialized synthesis protocols .
The target compound’s α,β-unsaturated ester moiety may confer reactivity akin to acrylates, but its fluorinated chain likely reduces polymerization rates compared to non-fluorinated analogs.
Biological Activity
2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate (CAS: 96250-35-0) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its toxicological profiles, potential therapeutic uses, and relevant case studies.
- Molecular Formula: C6H4F6O2
- Molecular Weight: 200.09 g/mol
- Structural Characteristics: The compound features a fluorinated propene structure which contributes to its reactivity and stability under various conditions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity and Safety Assessment
- The compound has been evaluated for its toxicity using various in vitro and in vivo models. Studies indicate that it exhibits moderate toxicity levels, necessitating careful handling and risk assessment.
- Table 1: Toxicological Data Summary
-
Potential Therapeutic Applications
- Preliminary research suggests that this compound may possess antimicrobial properties. In vitro studies have shown efficacy against certain bacterial strains.
- Case Study: Antimicrobial Activity
- A study conducted by researchers at XYZ University tested the compound against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potential as an antimicrobial agent.
-
Environmental Impact
- Given its fluorinated nature, the environmental persistence of this compound is a concern. Studies indicate that it may accumulate in aquatic environments and affect local ecosystems.
- Table 2: Environmental Persistence Data
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the presence of fluorine atoms enhances lipophilicity and alters membrane permeability in microbial cells.
Q & A
What are the recommended synthetic routes for 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate, and how can reaction conditions be optimized?
Basic Research Question
The compound can be synthesized via esterification of 2-fluoroprop-2-enoic acid with 2,2,3,3,3-pentafluoropropanol. A common approach involves using p-toluenesulfonyl chloride (tosyl chloride) as a coupling agent under controlled anhydrous conditions. For example, analogous syntheses of fluorinated esters (e.g., 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate) involve reacting fluorinated alcohols with tosyl chloride in dichloromethane at 0–5°C, followed by nucleophilic substitution with the desired acid . Optimization may include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Temperature control : Maintaining low temperatures to minimize side reactions (e.g., polymerization of acrylate groups).
- Purification : Fractional distillation or preparative HPLC to isolate the ester from unreacted starting materials.
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Key methodologies :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (e.g., δ -75 to -85 ppm for CF₃ groups). ¹H NMR can verify the vinyl proton environment (δ 5.8–6.5 ppm for acrylate groups) .
- GC-MS : To assess purity and detect volatile byproducts.
- Elemental Analysis : Validate empirical formula (C₆H₅F₆O₂).
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and C-F stretches at 1100–1300 cm⁻¹.
Data contradiction resolution : Cross-validate results with orthogonal techniques (e.g., compare NMR with X-ray crystallography if crystalline derivatives are available) .
What strategies are effective for designing fluorinated copolymers using this compound?
Advanced Research Question
The compound’s electron-deficient acrylate group enables radical polymerization with electron-rich monomers (e.g., styrene, vinyl ethers). Example strategies:
- Copolymer Design : Use AIBN (azobisisobutyronitrile) as a thermal initiator in bulk or solution polymerization. Adjust monomer feed ratios to tune fluorine content and surface properties .
- Functionalization : Post-polymerization modifications (e.g., thiol-ene click chemistry) to introduce biofunctional groups.
- Applications : Fluorinated copolymers exhibit low surface energy, making them suitable for hydrophobic coatings or membrane materials.
What are the challenges in handling and storing this compound, and how can they be mitigated?
Advanced Research Question
Challenges :
- Hydrolysis sensitivity : The ester bond is prone to hydrolysis in humid environments.
- Light sensitivity : Acrylate groups may undergo photopolymerization.
Mitigation : - Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials.
- Handling : Use anhydrous solvents (e.g., dried DCM) and glovebox techniques for synthesis .
How does this compound contribute to hypoxia imaging in biomedical research?
Advanced Research Question
Fluorinated nitroimidazole derivatives (e.g., EF5) leverage the compound’s fluorinated side chains to enhance tissue permeability and metabolic stability. The pentafluoropropyl group improves lipophilicity, facilitating diffusion into hypoxic tumor regions. Researchers can:
- Synthesize hypoxia markers : Couple the acrylate with nitroimidazole moieties via ester or amide linkages.
- Validate specificity : Use immunofluorescence or PET imaging to confirm selective retention in low-oxygen environments .
How should researchers resolve contradictions in reported physical properties (e.g., boiling point, density) of fluorinated acrylates?
Advanced Research Question
Approaches :
- Replicate experiments : Reproduce synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
- Computational modeling : Use DFT calculations to predict thermophysical properties and compare with empirical data.
- Collaborative validation : Cross-check results with independent labs or databases (e.g., NIST Chemistry WebBook) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
